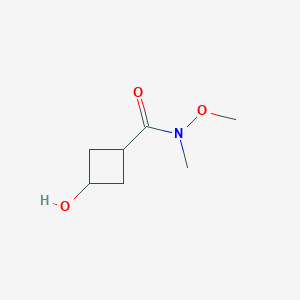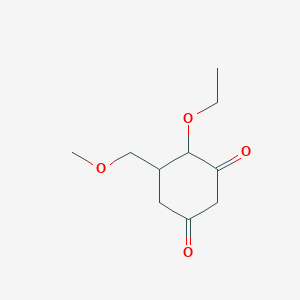
(-)-Erinacine E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Erinacine E is a compound that is found in the fruiting bodies of Hericium erinaceus, commonly known as the lion's mane mushroom. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
(-)-Erinacine E exerts its neuroprotective effects by activating the cAMP response element-binding protein (CREB) pathway. This leads to the upregulation of NGF synthesis, which promotes the survival and regeneration of neurons. Additionally, (-)-Erinacine E has been shown to have antioxidant and anti-inflammatory properties, which further contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
(-)-Erinacine E has been shown to increase NGF synthesis in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (-)-Erinacine E has been shown to have anti-inflammatory and antioxidant effects, which can protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (-)-Erinacine E in lab experiments include its neuroprotective properties, its ability to stimulate NGF synthesis, and its anti-inflammatory and antioxidant effects. However, there are also limitations to using (-)-Erinacine E in lab experiments. These include the difficulty in synthesizing the compound and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on (-)-Erinacine E. These include:
1. Further studies to determine the safety and efficacy of (-)-Erinacine E in humans.
2. Investigation of the potential therapeutic effects of (-)-Erinacine E in other neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis.
3. Development of novel synthetic methods for (-)-Erinacine E that are more efficient and cost-effective.
4. Investigation of the potential synergistic effects of (-)-Erinacine E with other compounds such as curcumin and resveratrol.
5. Exploration of the potential use of (-)-Erinacine E in combination with other therapies for the treatment of neurodegenerative diseases.
Conclusion:
(-)-Erinacine E is a compound found in Hericium erinaceus that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective effects are due to its ability to stimulate NGF synthesis and its anti-inflammatory and antioxidant properties. While there are limitations to using (-)-Erinacine E in lab experiments, there are several future directions for research that could lead to the development of novel therapies for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (-)-Erinacine E is a complex process that involves several steps. The first step is the extraction of the compound from the fruiting bodies of Hericium erinaceus. This is followed by a purification process that involves chromatography and crystallization. The final step is the characterization of the compound using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(-)-Erinacine E has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective effects and can stimulate nerve growth factor (NGF) synthesis. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
178232-25-2 |
|---|---|
Nom du produit |
(-)-Erinacine E |
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
Clé InChI |
YUCYEVHMFBEBSC-JQALDXPXSA-N |
SMILES isomérique |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O |
SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
SMILES canonique |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Synonymes |
erinacine E erinacine-E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
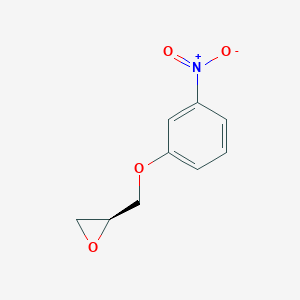
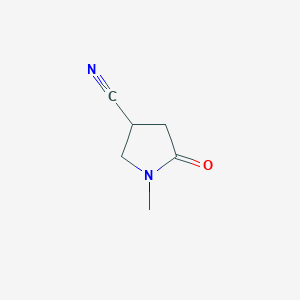
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
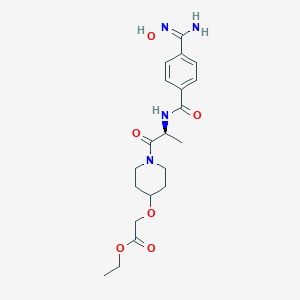
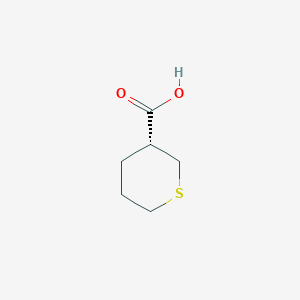
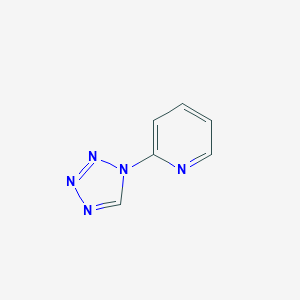
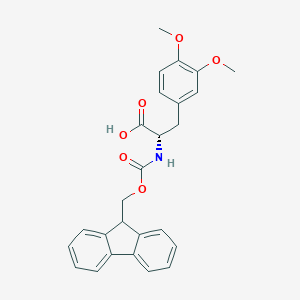
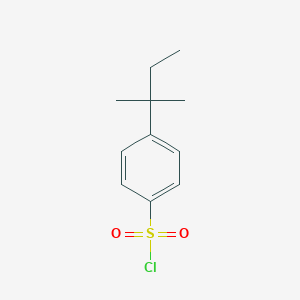

![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
